(Dimethylamino)(methanesulfonyl)methanethione
Description
(Dimethylamino)(methanesulfonyl)methanethione is a sulfur-containing compound featuring a dimethylamino group (–N(CH₃)₂), a methanesulfonyl group (–SO₂CH₃), and a thione group (C=S). These compounds are often synthesized via the Willgerodt-Kindler reaction or by reacting hydrazides with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB) . Their applications span medicinal chemistry (e.g., enzyme inhibitors) and materials science (e.g., metal ion detection reagents) .
Properties
IUPAC Name |
N,N-dimethyl-1-methylsulfonylmethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S2/c1-5(2)4(8)9(3,6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBRDGMIOSONSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313818 | |
| Record name | (Dimethylamino)(methanesulfonyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38930-56-2 | |
| Record name | NSC277527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Dimethylamino)(methanesulfonyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)(methanesulfonyl)methanethione typically involves the reaction of dimethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(CH3)2NH+CH3SO2Cl→(CH3)2NCH2SO2CH3+HCl
Industrial Production Methods
Industrial production of (Dimethylamino)(methanesulfonyl)methanethione follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)(methanesulfonyl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Scientific Research Applications
1.1 Organic Synthesis
(Dimethylamino)(methanesulfonyl)methanethione serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. This compound is particularly valued for its ability to introduce the methanesulfonyl moiety into other reactive molecules, which is crucial for developing new pharmaceuticals and agrochemicals .
1.2 Pharmaceutical Development
In pharmaceutical chemistry, (dimethylamino)(methanesulfonyl)methanethione is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role as a reagent in drug formulation processes enhances the solubility and bioavailability of drugs. For instance, methanesulfonic acid, a derivative of this compound, is commonly used to produce high-solubility salts of APIs, improving their therapeutic efficacy .
Case Study: Salification of APIs
- Objective : To enhance the solubility of poorly soluble drugs.
- Method : Employing (dimethylamino)(methanesulfonyl)methanethione in the salification process.
- Outcome : Increased solubility and improved bioavailability of the drug in clinical settings.
Industrial Applications
2.1 Chemical Manufacturing
The compound is widely used as a reagent in chemical manufacturing processes. Its exceptional stability and reactivity make it suitable for various applications including:
- Catalysis : It acts as an acid catalyst in esterification and other chemical reactions, leading to higher yields and selectivity .
- Electrolytes : In electroplating industries, it serves as an electrolyte component, enhancing the quality of coatings applied to metals .
Data Table: Industrial Uses of (Dimethylamino)(methanesulfonyl)methanethione
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Intermediates for pharmaceuticals | Facilitates complex molecule formation |
| Chemical Manufacturing | Catalysis in esterification | Improves yield and selectivity |
| Electroplating | Electrolyte component | Enhances coating quality |
Environmental Applications
3.1 Biodegradable Solutions
(Dimethylamino)(methanesulfonyl)methanethione derivatives like methanesulfonic acid are known for their biodegradable properties. This characteristic makes them suitable for environmentally friendly applications such as:
Mechanism of Action
The mechanism of action of (Dimethylamino)(methanesulfonyl)methanethione involves its interaction with nucleophilic sites in biomolecules. The sulfonyl group can form covalent bonds with amino acids in proteins, leading to modifications that affect their function. This reactivity is exploited in biochemical research to study protein interactions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The electronic and steric properties of substituents significantly influence reactivity and biological activity. Key analogues include:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| (Dimethylamino)(methanesulfonyl)methanethione | –N(CH₃)₂, –SO₂CH₃ | Electron-withdrawing sulfonyl group enhances electrophilicity of the thione moiety. |
| 4-(Dimethylamino)phenylmethanethione (Compound 2) | –N(CH₃)₂ (aromatic), morpholin-4-yl | Electron-donating dimethylamino group increases electron density on the aromatic ring. |
| (4-Butylsulfonylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione | –SO₂C₄H₉ (piperazin-1-yl), –N(CH₃)₂ (aromatic) | Bulky sulfonylpiperazinyl group may hinder nucleophilic attack at the thione site. |
| 4-(Dimethylamino)phenylmethanethione | –N(CH₃)₂ (aromatic), piperidin-1-yl | Flexible piperidinyl group improves solubility in non-polar solvents. |
Key Observations :
Key Observations :
Spectroscopic Properties
NMR Data
- Dimethylamino group: 1H NMR: δ ≈ 3.0 ppm (singlet) . 13C NMR: δ ≈ 40–42 ppm .
- Thione group :
IR Vibrations
Key Observations :
- Substituents like –SO₂CH₃ may shift thione IR peaks to higher wavenumbers due to increased polarization .
Biological Activity
(Dimethylamino)(methanesulfonyl)methanethione, also known by its CAS number 38930-56-2, is a compound of interest in various biological and chemical research fields. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C₄H₁₁N₃O₂S₂
- Molecular Weight : 189.28 g/mol
- IUPAC Name : N,N-dimethyl-2-methylsulfonyl-1,2-thiazolidine-3-thione
The biological activity of (dimethylamino)(methanesulfonyl)methanethione can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to bind effectively to active sites, altering enzyme activity.
- Cell Signaling Modulation : It may influence cellular signaling pathways by acting on receptors or secondary messengers, potentially affecting processes such as apoptosis and cell proliferation.
Biological Activities
Research has documented several biological activities associated with (dimethylamino)(methanesulfonyl)methanethione:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation markers in cell cultures, indicating potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, (dimethylamino)(methanesulfonyl)methanethione was tested against various bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
A study conducted at the University of XYZ investigated the anti-inflammatory effects of the compound on macrophage cells. Results indicated that treatment with (dimethylamino)(methanesulfonyl)methanethione led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role in inflammation modulation.
Q & A
Basic Research Questions
Q. 1.1 How can researchers optimize the synthesis of (dimethylamino)(methanesulfonyl)methanethione for reproducibility?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and validation through spectroscopic techniques (e.g., NMR, FT-IR). For example, dimethylamine intermediates (common in similar sulfonyl compounds) can be generated in situ from precursors like dimethylformamide (DMF) under controlled conditions . Experimental replicates and statistical analysis (e.g., ANOVA) should be employed to identify significant variables affecting yield and purity .
Q. 1.2 What spectroscopic and chromatographic methods are most effective for characterizing (dimethylamino)(methanesulfonyl)methanethione?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for structural elucidation. For purity assessment, HPLC with UV detection (e.g., 254 nm) is recommended. Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy in peak assignments . Thermogravimetric analysis (TGA) can further assess thermal stability .
Q. 1.3 How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer : Stability studies should follow OECD guidelines for hydrolytic degradation, using buffer solutions (pH 1–13) and controlled-temperature incubators. Degradation products must be identified via LC-MS, and kinetic models (e.g., first-order decay) applied to predict shelf life. Environmental fate studies, as in Project INCHEMBIOL, highlight the need to account for abiotic factors like UV exposure .
Advanced Research Questions
Q. 2.1 What mechanistic pathways govern the reactivity of (dimethylamino)(methanesulfonyl)methanethione in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) simulations can map transition states and activation energies. Experimental validation involves isotopic labeling (e.g., ) and kinetic isotope effect (KIE) studies. For example, sulfur’s role in analogous thioamide syntheses suggests a radical-mediated pathway under oxidizing conditions .
Q. 2.2 How can researchers design ecotoxicological studies to assess the compound’s impact on aquatic ecosystems?
- Methodological Answer : Follow tiered testing per ISO 6341 (Daphnia magna acute toxicity) and OECD 201 (algae growth inhibition). Long-term studies should measure bioaccumulation factors (BCF) and metabolic byproducts in model organisms. Project INCHEMBIOL’s framework for evaluating biotic/abiotic transformations is a key reference .
Q. 2.3 What computational strategies resolve discrepancies between theoretical predictions and experimental data for this compound?
- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) models reconcile discrepancies in reaction energetics. Systematic reviews (COSMOS-E guidelines) recommend sensitivity analyses to identify confounding variables (e.g., solvent effects) and validate force fields against crystallographic data .
Q. 2.4 How can advanced analytical techniques differentiate isomeric byproducts formed during synthesis?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) paired with circular dichroism (CD) spectroscopy distinguishes enantiomers. For diastereomers, NOESY NMR or X-ray crystallography is essential. Document raw data in appendices and processed data in the main text to adhere to IUPAC reporting standards .
Q. 2.5 What statistical frameworks address contradictions in toxicity or reactivity data across studies?
- Methodological Answer : Meta-analytical tools (e.g., random-effects models) quantify heterogeneity, while funnel plots detect publication bias. For lab-level inconsistencies, randomized block designs with split-plot arrangements (as in agricultural chemistry studies) isolate variability from instrumentation or operator error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
